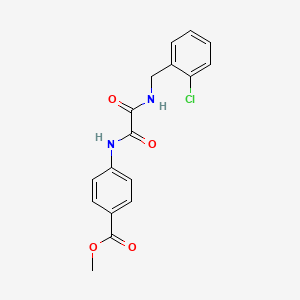

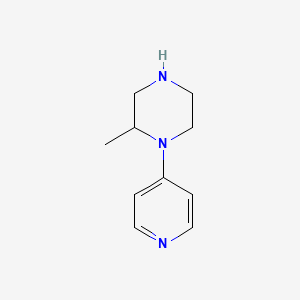

![molecular formula C10H10F3N3OS B2510025 N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide CAS No. 866153-82-4](/img/structure/B2510025.png)

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information on the synthesis of “N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide”, related compounds such as “2-Fluoro-3-trifluoromethylbenzoyl Chloride” have been used as building blocks for the synthesis of more complex pharmaceutical and biologically active compounds . A Pd-catalyzed coupling reaction has been mentioned in the synthesis of a related compound .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide has been synthesized and evaluated for its antioxidant activities. The synthesized compounds demonstrated excellent to good antioxidant activity using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

Facile Synthesis of Thiadiazoles

A novel and efficient synthesis method for 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives was reported, utilizing 2-(hydrazinecarbothioyl)-N-substituted hydrazinecarbothioamides. The structures of these compounds were confirmed using spectroscopic methods and X-ray crystallography (Alaa A. Hassan et al., 2015).

Synthesis of Tris- and Bis(1,3,4-thiadiazol-2-amine) Derivatives

The paper discusses the synthesis of hydrazine, carbothioamide derivatives, and their importance as monomers for the synthesis of various dendrimers (A. Darehkordi & Somayeh Ghazi, 2013).

Biological and Pharmacological Applications

Anticonvulsant Activity

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized, evaluated for anticonvulsant activity, and found to show promising results. The compounds exhibited good binding properties with epilepsy molecular targets and were found to elevate γ-aminobutyric acid (GABA) levels in the rat brain, suggesting a potential anticonvulsant approach (Laxmi Tripathi & Praveen Kumar, 2013).

Antitumor Properties and DNA Interaction

Copper(II)/nickel(II) complexes synthesized from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide showed potential for DNA interaction and cleavage, as well as significant antitumor activity against lung cancer cell lines, indicating their potential use in chemotherapy (M. Muralisankar et al., 2016).

Coordination Compounds as Cancer Cell Inhibitors

Coordination compounds of copper and nickel with hydrazinecarbothioamides were found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, showing potential as anticancer agents (E. Pakhontsu et al., 2014).

Propiedades

IUPAC Name |

1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCFKUVIBIYVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

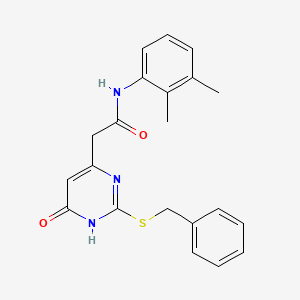

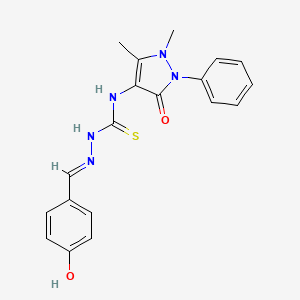

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

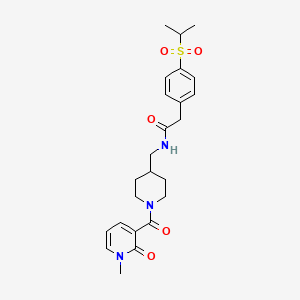

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

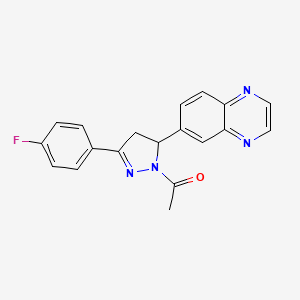

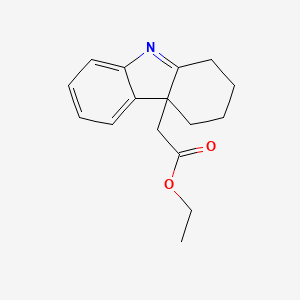

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)

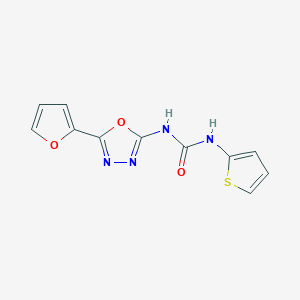

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)

![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)